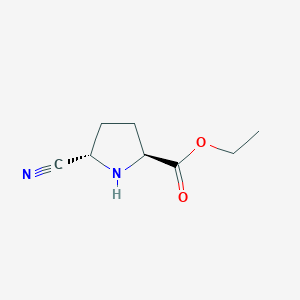

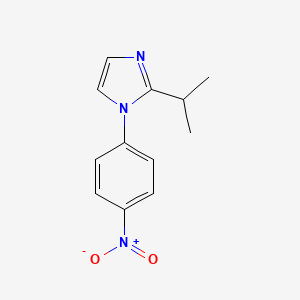

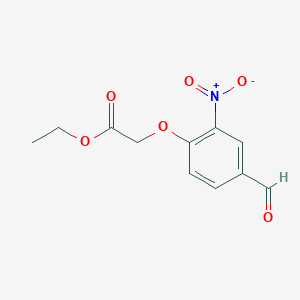

ethyl (5S)-5-cyano-L-prolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Applications De Recherche Scientifique

Thermophysical Properties of Ionic Liquids

Ionic liquids containing amino acid-based anions, including L-prolinate, have been studied for their density, viscosity, and refractive index. The work by Gouveia et al. (2016) highlights the thermophysical properties of mixtures of ionic liquids based on the 1-ethyl-3-methylimidazolium cation and different amino acid anions, including L-prolinate. These properties are critical for applications in green chemistry and industrial processes, where ionic liquids are used as solvents and catalysts due to their negligible vapor pressure and tunable viscosity (Gouveia, Tomé, & Marrucho, 2016).

Organic Synthesis and Catalysis

In the realm of organic synthesis, L-proline and its derivatives, including ethyl (5S)-5-cyano-L-prolinate, serve as catalysts for various reactions. For instance, Venkatanarayana and Dubey (2012) demonstrated the use of L-proline as a catalyst in the Knoevenagel condensation, a key reaction for synthesizing ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and acrylonitriles. Such reactions are fundamental in the synthesis of complex organic molecules with potential pharmaceutical applications (Venkatanarayana & Dubey, 2012).

Enantioselective Synthesis

The enantioselective synthesis of compounds is a critical area in pharmaceutical chemistry, where the spatial arrangement of molecules can affect the efficacy and safety of drugs. Research by Zheng et al. (2012) on the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester showcases the application of ethyl (5S)-5-cyano-L-prolinate in achieving high substrate loading and enantioselectivity in the synthesis of valuable intermediates for drugs like pregabalin (Zheng et al., 2012).

Green Chemistry

The principles of green chemistry emphasize the reduction of hazardous substances and the efficiency of chemical processes. Ethyl (5S)-5-cyano-L-prolinate and related compounds find applications in green chemistry as catalysts and reactants that promote eco-friendly reactions. For example, the work by Ranu et al. (2000) on the construction of bicyclo[2.2.2]octanone systems via microwave-assisted solid phase Michael addition exemplifies the use of ethyl (5S)-5-cyano-L-prolinate in facilitating reactions that are more environmentally benign (Ranu, Guchhait, Ghosh, & Patra, 2000).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc.

Orientations Futures

This involves speculating on potential future research directions. It could be based on current limitations, unanswered questions, or potential applications of the compound.

Propriétés

IUPAC Name |

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457533 |

Source

|

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5S)-5-cyano-L-prolinate | |

CAS RN |

435274-88-7 |

Source

|

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

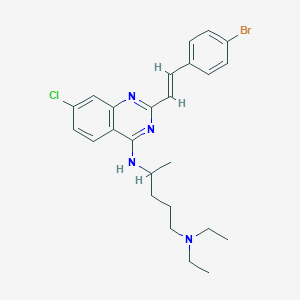

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

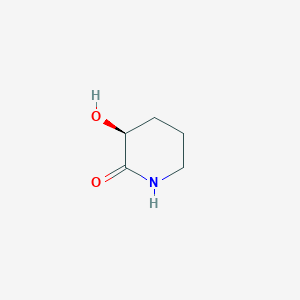

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

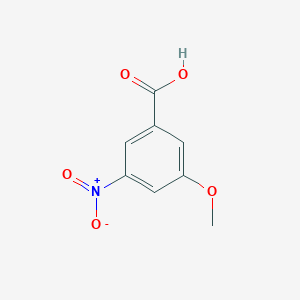

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)